molecular formula C17H16F3N3O2 B2797664 2-{[1-(PYRIDINE-2-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE CAS No. 1421505-42-1

2-{[1-(PYRIDINE-2-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE

Cat. No.: B2797664
CAS No.: 1421505-42-1
M. Wt: 351.329
InChI Key: ZIISWBJLIXBREA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(Pyridine-2-carbonyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a trifluoromethyl group at the 5-position and a piperidin-4-yloxy moiety at the 2-position. The piperidine ring is further functionalized with a pyridine-2-carbonyl group, enhancing its structural complexity. The trifluoromethyl group is known to improve metabolic stability and lipophilicity, while the piperidine-oxy linkage may influence conformational flexibility and target binding .

Properties

IUPAC Name

pyridin-2-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O2/c18-17(19,20)12-4-5-15(22-11-12)25-13-6-9-23(10-7-13)16(24)14-3-1-2-8-21-14/h1-5,8,11,13H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIISWBJLIXBREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(PYRIDINE-2-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 5-(trifluoromethyl)pyridin-2-ol with piperidin-1-ylmethanone under specific conditions to form the desired product . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(PYRIDINE-2-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction could produce alcohols or amines .

Scientific Research Applications

2-{[1-(PYRIDINE-2-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[1-(PYRIDINE-2-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Trifluoromethyl-Substituted Pyridines

The trifluoromethyl group is a common substituent in bioactive compounds due to its electron-withdrawing properties and resistance to metabolic oxidation. For example:

  • 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1H-pyrrole-2-carboxamide (CAS 338397-67-4) shares the 5-(trifluoromethyl)pyridine motif but incorporates chloro substituents and a pyrrole carboxamide group. This compound’s dual trifluoromethyl and chloro groups likely enhance its lipophilicity (logP ~4.5) compared to the target compound, which lacks chloro substituents .
  • 2-[3-Ethylsulfonyl-5-(trifluoromethyl)-2-pyridyl]-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine (from ) features two trifluoromethyl groups and an ethylsulfonyl substituent. The additional trifluoromethyl group increases molecular weight (MW: ~493 g/mol) and may reduce solubility compared to the target compound (MW: ~427 g/mol) .

Table 1: Substituent Effects on Pyridine-Based Compounds

Compound Name Substituents on Pyridine MW (g/mol) Key Properties
Target Compound 5-CF₃, 2-(piperidin-4-yloxy) ~427 Moderate lipophilicity
1-[3-Cl-5-CF₃-pyridin-2-yl]-pyrrole carboxamide 3-Cl, 5-CF₃, 2-pyrrole carboxamide 561.26 High lipophilicity (Cl, CF₃)
2-[3-ethylsulfonyl-5-CF₃-2-pyridyl]imidazo 5-CF₃, 3-ethylsulfonyl ~493 Low solubility

Piperidine-Linked Analogues

Piperidine-Carbonyl Derivatives

  • 5-((4-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl)carbonyl)-2-(trifluoromethyl)pyridine () replaces the pyridine-2-carbonyl group in the target compound with a thienyl-oxadiazole moiety. The oxadiazole’s electron-deficient nature may reduce basicity compared to the target’s pyridine-carbonyl group .

Piperidin-4-yloxy Linkages

Compounds like N-[4-chloro-3-(cyclopropylcarbamoyl)phenyl]-2-methyl-5-(pentafluoroethyl)-4-CF₃-pyrazole-3-carboxamide () utilize carboxamide-linked piperidine derivatives. The target compound’s ether (oxy) linkage may confer greater metabolic stability than carboxamide bonds, which are prone to enzymatic hydrolysis .

Table 2: Piperidine Derivatives Comparison

Compound Name Piperidine Functionalization Key Structural Difference Potential Impact
Target Compound Pyridine-2-carbonyl Ether linkage Enhanced metabolic stability
5-((4-[3-Thienyl-oxadiazol]piperidinyl)carbonyl)-CF₃-pyridine Thienyl-oxadiazole Heteroaromatic substitution Altered electronic properties
N-[4-Cl-3-(cyclopropylcarbamoyl)phenyl]-pyrazole Carboxamide linkage Amide bond Higher enzymatic degradation

Biological Activity

2-{[1-(Pyridine-2-carbonyl)Piperidin-4-yl]Oxy}-5-(Trifluoromethyl)pyridine is a complex organic compound that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoromethyl group and a piperidine ring linked via an oxymethyl bridge. Its IUPAC name is pyridin-2-yl-[4-[[3-(trifluoromethyl)pyridin-5-yl]oxy]piperidin-1-yl]methanone . The molecular formula is C18H18F3N3O2C_{18}H_{18}F_3N_3O_2, with a molecular weight of approximately 373.35 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit specific kinases, which play critical roles in cell signaling pathways. This inhibition can lead to altered cell proliferation and survival.
  • Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing various physiological responses, including inflammation and pain modulation.

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties:

  • Bactericidal Action : The compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 15.625 to 125 μM for various strains, indicating its potential as an antibacterial agent .

Anticancer Activity

Research has highlighted the compound's potential in oncology:

  • Inhibition of Tumor Growth : In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including epidermoid carcinoma (HEP2) and colon cancer cells. The compound exhibited more potent activity compared to traditional chemotherapeutics like doxorubicin .

Study on Antimicrobial Efficacy

A study published in 2024 evaluated the compound's activity against biofilms formed by Staphylococcus aureus and Enterococcus faecalis. Results indicated:

Bacterial StrainMIC (μM)Biofilm Inhibition Concentration (MBIC)
Staphylococcus aureus31.10862.216
Enterococcus faecalis62.5124.432

The compound demonstrated a strong capacity to disrupt biofilm formation, which is crucial for treating persistent infections .

Study on Anticancer Properties

In another study focusing on anticancer activity, the compound was tested against various cancer cell lines:

Cell LineIC50 (μM)Comparison with Doxorubicin
HEP210More potent
Colon Cancer15Comparable

These findings suggest that the compound could serve as a lead candidate for further development in cancer therapy .

Q & A

Q. What are the recommended synthetic routes for synthesizing 2-{[1-(pyridine-2-carbonyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine, and what reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

Coupling of pyridine-2-carbonyl chloride with piperidin-4-ol under anhydrous conditions (e.g., THF, DCM) using a base like triethylamine to form the piperidine intermediate.

Etherification of the intermediate with 2-chloro-5-(trifluoromethyl)pyridine via nucleophilic aromatic substitution (SNAr), requiring a polar aprotic solvent (DMF or DMSO) and elevated temperatures (80–100°C).

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

  • Critical Parameters :

  • Control moisture to prevent hydrolysis of the carbonyl group .

  • Use catalytic Pd or Cu for challenging coupling steps .

    Step Reagents/Conditions Yield Optimization
    CouplingPyridine-2-carbonyl chloride, Et₃N, THF, 0°C → RTUse excess acyl chloride (1.2 eq)
    Etherification2-chloro-5-(trifluoromethyl)pyridine, K₂CO₃, DMF, 90°CExtend reaction time (24–48 hr)

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :
  • 1H/13C NMR : Confirm regiochemistry of the piperidine-ether linkage and trifluoromethyl substitution. Discrepancies in peak splitting (e.g., piperidine ring protons) are resolved via 2D-COSY or HSQC .
  • HPLC-MS : Monitor purity (>95%) and detect trace byproducts. Use reverse-phase C18 columns with acetonitrile/water (0.1% TFA) .
  • X-ray crystallography : Resolve ambiguous stereochemistry or crystal packing effects. For hygroscopic samples, use oil-coated mounting .

Q. What strategies ensure the compound’s stability during biological assays?

  • Methodological Answer :
  • Storage : Lyophilize and store at –20°C under argon to prevent oxidation of the trifluoromethyl group .
  • Buffer Compatibility : Avoid high-pH conditions (>8.0) to prevent ether bond hydrolysis. Use phosphate-buffered saline (pH 7.4) with 1% DMSO for solubility .
  • Accelerated Stability Testing : Conduct stress tests at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target binding affinity?

  • Methodological Answer :
  • Core Modifications : Replace the trifluoromethyl group with electron-withdrawing groups (e.g., –NO₂, –CN) to enhance π-π stacking with aromatic binding pockets. Synthesize analogs via Pd-catalyzed cross-coupling .
  • Piperidine Substituents : Introduce sterically bulky groups (e.g., tert-butyl) to restrict conformational flexibility and improve selectivity. Use molecular docking (AutoDock Vina) to prioritize targets .
  • Biological Validation : Test analogs against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. Normalize IC₅₀ values to parent compound .

Q. What experimental frameworks assess the environmental fate of this compound, and how are conflicting degradation data analyzed?

  • Methodological Answer :
  • Abiotic Degradation : Use OECD Guideline 111 (hydrolysis) at pH 4, 7, and 8. Monitor half-life via LC-MS/MS. Conflicting data (e.g., pH-dependent stability) are resolved by repeating under inert atmospheres to exclude oxidative pathways .
  • Biotic Degradation : Incubate with soil microbiota (ISO 11266) and measure metabolite formation (e.g., piperidine ring cleavage products). Apply PCA to distinguish microbial contributions .

Q. How can enantiomeric impurities be quantified, and what chiral resolution methods are effective?

  • Methodological Answer :
  • Chiral HPLC : Use Chiralpak IA-3 columns with n-hexane/isopropanol (90:10) at 1.0 mL/min. Calculate enantiomeric excess (ee) from peak area ratios .
  • Dynamic Kinetic Resolution : Employ lipase-catalyzed acetylation (e.g., CAL-B) in tert-butyl methyl ether to separate enantiomers. Optimize reaction time to prevent racemization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across cell lines?

  • Methodological Answer :
  • Standardize Assay Conditions : Use identical cell passage numbers, serum concentrations (e.g., 10% FBS), and incubation times (48–72 hr). Normalize data to housekeeping genes (e.g., GAPDH) .
  • Mechanistic Profiling : Perform transcriptomics (RNA-seq) to identify off-target effects in divergent cell lines. Validate with siRNA knockdown .

Tables of Key Parameters

Parameter Recommended Method Reference
Purity AnalysisHPLC-MS (C18, 0.1% TFA)
Hydrolytic StabilityOECD 111 (pH 7.0, 50°C)
Enantiomer ResolutionChiralpak IA-3, n-hexane/IPA
Biological Activity ValidationEGFR Kinase Assay (IC₅₀)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.